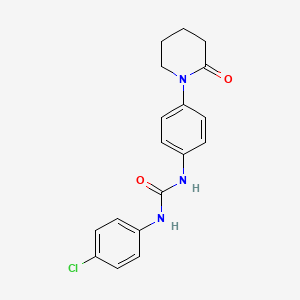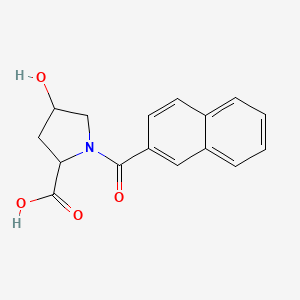
tert-Butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-Butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate” is a derivative of pyrrolidine, which is a cyclic amine . The tert-butyl group is a common protecting group in organic chemistry, often used due to its stability and resistance to removal under various conditions .
Molecular Structure Analysis
The tert-butyl group can affect the electronic properties of the molecule. For example, in tetrathiafulvalene-tetraazapyrene triads, the insertion of tert-butyl groups raises the LUMO level .Chemical Reactions Analysis
The tert-butyl group can influence the reactivity of the molecule. For instance, it can affect electronic communication between redox units in certain compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups present. Tert-butyl groups, for example, can influence the solubility, stability, and reactivity of the compound .Scientific Research Applications
Synthesis Applications
4-Fluoropyrrolidine derivatives, including tert-Butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds can be synthesized using double fluorination methods and have applications in creating intermediates like carboxamides and carbonitriles, which are important in medicinal applications. The methodology using synthons prepared by stereospecific double fluorination has significantly reduced the synthetic steps needed for preparing these derivatives (Singh & Umemoto, 2011).
Use in Dynamic Kinetic Resolution
Dynamic kinetic resolution using this compound as a chiral auxiliary is an innovative approach in stereoselective synthesis. This process allows for the preparation of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, which are key building blocks in synthesizing biologically active compounds (Kubo et al., 1997).
Enzyme-Catalyzed Kinetic Resolution
The enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, which shares structural similarities with this compound, showcases the potential for enzymatic processes in the resolution of chiral compounds. Such methods can achieve high enantioselectivity, important in the production of pure enantiomers for research and pharmaceutical purposes (Faigl et al., 2013).
Radiosynthesis in Cancer Research
In cancer research, this compound derivatives have been used in the radiosynthesis of inhibitors targeting monocarboxylate transporters, which play a role in tumor development and progression. These synthesized compounds are used in PET imaging, aiding in the assessment of chemotherapy and radiosensitization effects (Sadeghzadeh et al., 2019).
Mechanism of Action
Target of Action
The tert-butyl group is a common aliphatic motif extensively employed in organic and organometallic molecules . It’s known to implement steric congestion and conformational rigidity .
Mode of Action
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
Biochemical Pathways
The tert-butyl group has relevance in nature and its implication in biosynthetic and biodegradation pathways .
Action Environment
The tert-butyl group is known to be effective for the chemical modification of tert-butyl c h bonds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKRZINKSNCLEV-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC1C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2437139.png)
![2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B2437141.png)
![5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2437142.png)
![4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2437144.png)
![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2437148.png)


![4-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2437154.png)


![[1-(2,5-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid](/img/structure/B2437157.png)

![2,5-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2437161.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-butyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2437162.png)